N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline
Description
Background and Significance
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline belongs to the extensive family of substituted anilines, which have historically served as fundamental building blocks in organic synthesis and industrial chemical production. The significance of this particular compound stems from its incorporation of multiple functional elements that contribute to its unique chemical properties and potential applications. Aniline derivatives have been recognized as industrially significant commodity chemicals and versatile starting materials for fine chemical synthesis since their first isolation in 1826 by Otto Unverdorben.
The compound's structural complexity arises from the combination of several key chemical motifs: the 3,5-dichloroaniline backbone, which provides specific electronic properties through halogen substitution, and the phenoxyethyl chain bearing a tert-butyl group, which introduces steric and electronic modifications that influence the molecule's reactivity and physical properties. This multi-component structure positions the compound as a valuable intermediate in various synthetic pathways and as a subject for fundamental chemical research.
Research into phenoxyethyl-aniline derivatives has demonstrated their importance in medicinal chemistry, particularly in the development of pharmaceutical intermediates and bioactive compounds. The specific substitution pattern present in this compound offers unique opportunities for investigating structure-activity relationships and exploring novel synthetic methodologies.
Chemical Structure and Classification
This compound is characterized by its systematic chemical nomenclature and specific molecular parameters that define its identity and properties. The compound is registered under Chemical Abstracts Service number 1040683-62-2, establishing its unique chemical identity. Its molecular formula is C₁₈H₂₁Cl₂NO, with a molecular weight of 338.28 grams per mole.
The compound belongs to the broader classification of aromatic amines, specifically falling under the category of substituted anilines. The structural architecture consists of three distinct regions: the 3,5-dichloroaniline moiety, which serves as the primary aromatic amine component; the ethylene bridge that connects the aniline nitrogen to the phenoxy group; and the 2-tert-butylphenoxy substituent that provides additional steric bulk and electronic influence.
The 3,5-dichloroaniline component represents a meta-disubstituted aniline derivative where chlorine atoms occupy positions 3 and 5 relative to the amino group. This substitution pattern is particularly significant as meta-substituted anilines exhibit distinct electronic properties compared to their ortho and para counterparts. The dichloroaniline moiety contributes to the compound's overall electronic characteristics and influences its reactivity patterns.
The phenoxyethyl linkage introduces flexibility into the molecular structure through the ethylene bridge, allowing for conformational dynamics that can influence the compound's behavior in various chemical environments. The tert-butyl group attached to the phenoxy ring provides significant steric hindrance and electronic effects that modify the overall properties of the molecule.
Historical Context in Phenoxyethyl-aniline Derivatives Research
The development of phenoxyethyl-aniline derivatives has its roots in the broader historical context of aniline chemistry, which began with the discovery of aniline itself in the early 19th century. The evolution of synthetic dye industry, particularly following William Henry Perkin's discovery of mauveine in 1856, established aniline derivatives as crucial components in chemical manufacturing and research.
Research into phenoxyethyl-aniline compounds gained momentum in the latter half of the 20th century as chemists recognized the potential of these structures in pharmaceutical applications. The incorporation of phenoxyethyl groups into aniline frameworks was found to modify biological activity and pharmacological properties, leading to intensive investigation of these structural motifs.
Contemporary research has demonstrated the synthetic utility of phenoxyethyl-aniline derivatives in various applications. Studies have shown that compounds containing the N-(2-phenoxyethyl)aniline structural framework can be synthesized through nucleophilic substitution reactions, typically involving the reaction of aniline derivatives with phenoxyethyl halides under basic conditions. This synthetic approach has been successfully employed in the preparation of related compounds for pharmaceutical research.
The specific combination of tert-butyl substitution with dichloroaniline frameworks represents a more recent development in this field, reflecting advances in synthetic methodology and increased understanding of structure-property relationships. The tert-butyl group provides unique steric and electronic properties that can significantly influence molecular behavior and has become increasingly important in modern pharmaceutical chemistry.
Research Objectives and Scope
The investigation of this compound encompasses several key research objectives that reflect both fundamental chemical interests and potential practical applications. Primary research objectives include comprehensive characterization of the compound's structural properties, investigation of its synthetic accessibility and optimization of preparation methods, and exploration of its chemical reactivity patterns.
Structural characterization efforts focus on understanding the three-dimensional arrangement of the molecule and the influence of various substituents on its overall conformation. Research into related phenoxyethyl-aniline derivatives has revealed that gauche conformations around ethylene chains are often energetically favored, and similar conformational preferences are expected for this compound.
Synthetic methodology research aims to develop efficient and scalable preparation routes for the compound. Current synthetic approaches typically involve nucleophilic substitution reactions between appropriately substituted anilines and phenoxyethyl electrophiles. The optimization of reaction conditions, including temperature, solvent selection, and base choice, represents an important aspect of this research.
| Research Area | Specific Objectives | Expected Outcomes |
|---|---|---|
| Structural Analysis | Conformational studies, substituent effects | Enhanced understanding of molecular geometry |
| Synthetic Development | Route optimization, yield improvement | Scalable preparation methods |
| Reactivity Studies | Electrophilic substitution, nucleophilic behavior | Predictive models for chemical behavior |
| Application Research | Pharmaceutical intermediates, material science | Novel synthetic applications |
The scope of research extends beyond fundamental chemical characterization to include investigation of potential applications in pharmaceutical chemistry and materials science. The unique structural features of this compound position it as a potentially valuable intermediate in the synthesis of bioactive compounds and functional materials.
Research into the compound's chemical behavior under various conditions provides insights into its stability, reactivity, and potential for further chemical modification. These studies contribute to the broader understanding of substituted aniline chemistry and support the development of new synthetic methodologies and applications.
Properties
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-3,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-18(2,3)16-6-4-5-7-17(16)22-9-8-21-15-11-13(19)10-14(20)12-15/h4-7,10-12,21H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDLACIGNXPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCNC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline typically involves a multi-step process. One common method includes the reaction of 3,5-dichloroaniline with 2-(2-(tert-butyl)phenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of chlorine atoms with other nucleophiles, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
Organic Synthesis
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential therapeutic applications. Its synthesis typically involves multi-step processes that allow for modifications to enhance its efficacy and specificity.
Biological Studies
Research indicates that this compound exhibits biological activity through interactions with various proteins and enzymes. It has been investigated for its potential to inhibit specific enzymes, which can influence metabolic pathways and cell signaling processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer progression and other diseases, making it a candidate for further therapeutic exploration.
Case Study 1: Enzyme Inhibition in Cancer Research
In a study focusing on enzyme interactions, this compound was tested for its ability to inhibit specific enzymes associated with cancer cell metabolism. The results indicated a promising inhibition rate, suggesting potential applications in cancer therapeutics. Further studies are warranted to elucidate the exact mechanisms and pathways involved.
Case Study 2: Synthesis of Novel Derivatives
Researchers have utilized this compound as a precursor for synthesizing novel derivatives aimed at enhancing biological activity. Modifications to the molecular structure have led to increased binding affinities for target proteins, showcasing the compound's versatility in drug design.
Mechanism of Action
The mechanism of action of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use in research.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The most relevant analog identified is N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline (CAS: 1040683-62-2) . Below is a comparative analysis:
Structural and Functional Implications
Alkyl Group Influence: The tert-butyl group in the target compound creates significant steric hindrance, which may reduce nucleophilic attack on the aniline nitrogen or hinder interactions in biological systems . Tert-butyl groups are commonly used in medicinal chemistry to improve metabolic stability and solubility, as seen in patented intermediates (e.g., tert-butyl carbamates in EP 4 374 877 A2) .
This contrasts with the 2,5-dichloro analog, where the ortho chlorine may introduce torsional strain or alter π-π stacking interactions . Chlorine positioning impacts electronic density on the aniline ring, affecting its role as a hydrogen bond donor/acceptor. For example, 3,5-substitution is observed in agrochemicals like chlorpropham, which inhibits cellulose synthesis in plants .
Synthetic Considerations: Both compounds likely employ similar synthetic routes, such as nucleophilic substitution between phenoxyethylamines and halogenated anilines. However, the tert-butyl group may require protective strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to prevent undesired side reactions, as demonstrated in EP 4 374 877 A2 . The sec-butyl analog might exhibit lower synthetic yield due to challenges in controlling regioselectivity during alkylation steps .
Biological Activity
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profiles based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a tert-butyl group and dichloroaniline moiety. Its molecular formula is CHClNO, indicating a significant presence of chlorine atoms that may influence its biological activity.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that chlorinated anilines can affect cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
- Antiviral Activity : Similar compounds have demonstrated efficacy against viral pathogens. For example, some derivatives have been reported to inhibit the replication of herpes viruses, suggesting potential antiviral applications for this compound as well .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antiviral Efficacy : A study conducted on similar chlorinated anilines found that they effectively inhibited the replication of human cytomegalovirus (HCMV). The mechanism involved the disruption of viral protein synthesis pathways, leading to reduced viral load in infected cells .
- Cytotoxic Effects : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways .
- Environmental Impact : Research has indicated that chlorinated compounds can accumulate in aquatic environments, raising concerns about their toxicity to non-target organisms. Studies assessing the environmental persistence and bioaccumulation potential of similar compounds highlighted the need for careful monitoring .
Safety Profile
While promising in terms of biological activity, safety assessments are crucial for any therapeutic application. The following aspects should be considered:
- Toxicity : Initial toxicity studies indicate that high concentrations may lead to adverse effects in mammalian systems. Further research is needed to establish safe dosage ranges.
- Environmental Concerns : Given the compound's potential persistence in the environment, regulatory assessments are necessary to evaluate its ecological impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
